molecular formula C15H13FN2O B5723985 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No. B5723985
M. Wt: 256.27 g/mol
InChI Key: HXSXTDNPFWAZQI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as FPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to inhibit the activity of several enzymes and proteins, including topoisomerase II, cyclin-dependent kinases, and Akt signaling pathway, which are involved in DNA replication, cell cycle progression, and cell survival. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit selective toxicity towards cancer cells, with minimal effect on normal cells. This is likely due to the differential expression of certain proteins and enzymes in cancer cells that are targeted by 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. These changes can lead to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, which allows for lower doses and reduced toxicity to normal cells. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be easily synthesized using a one-pot reaction method, making it a cost-effective option for drug development. However, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

Future research on 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. This can lead to the development of more potent and selective derivatives of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide with improved efficacy and reduced toxicity. Additionally, the potential applications of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide in other diseases, such as inflammation and infection, should be explored. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should be investigated.

Synthesis Methods

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized using a one-pot reaction method that involves the condensation of 4-fluoroacetophenone, pyridine-3-carboxaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-mediated signaling pathway. Furthermore, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-14-6-3-12(4-7-14)5-8-15(19)18-11-13-2-1-9-17-10-13/h1-10H,11H2,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSXTDNPFWAZQI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenyl)-N-pyridin-3-ylmethyl-acrylamide

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